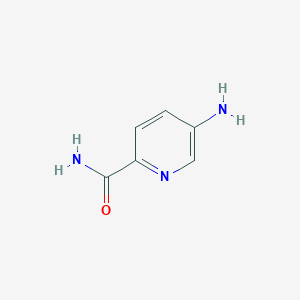

5-Aminopyridine-2-carboxamide

Description

Significance of Pyridine-Based Scaffolds in Medicinal and Synthetic Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in the fields of medicinal and synthetic chemistry. researchgate.netrsc.org As an isostere of benzene, it is a key precursor in the synthesis of pharmaceuticals and agrochemicals. rsc.org Its presence in a vast number of compounds is due to its unique properties that enhance biological activity and improve physicochemical characteristics like solubility and bioavailability. enpress-publisher.com

Pyridine-based structures are integral to over 7,000 existing drug molecules and are found in numerous FDA-approved pharmaceuticals. rsc.orgnih.gov These include treatments for a wide range of diseases, such as tuberculosis (isoniazid), HIV/AIDS (delavirdine), cancer (crizotinib, abiraterone (B193195) acetate), and arthritis (piroxicam). nih.gov The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a cornerstone in the design of new therapeutic agents. enpress-publisher.com Medicinal chemists are continually drawn to pyridine and its derivatives for their potent and diverse therapeutic properties, leading to the development of new candidates for antibacterial, antiviral, and anticancer agents. researchgate.netenpress-publisher.com The consistent incorporation of this scaffold into successful drugs underscores its importance and signals the continued emergence of novel pyridine-based pharmaceuticals in the coming years. rsc.orgrsc.org

Role of Carboxamide Functionality in Molecular Design and Biological Interactions

The carboxamide group is a cornerstone of molecular design, particularly in medicinal chemistry, due to its remarkable stability and its capacity for specific biological interactions. jocpr.com This functional group is a key pharmacophore in many pharmaceutical compounds and is fundamental to the structure and function of essential biomolecules, including peptides and proteins, where it forms the peptide bond. jocpr.com The side chains of amino acids like asparagine and glutamine contain carboxamide groups, which are vital for maintaining protein structure. jocpr.com

A primary role of the carboxamide linkage is its ability to participate in hydrogen bonding. jocpr.comnih.gov This interaction is critical for the binding affinity of a drug molecule to its biological target, such as an enzyme or receptor. nih.govontosight.ai The hydrogen bonding capability, combined with the structural rigidity and planarity of the amide bond, allows for precise orientation within a target's binding site, enhancing potency and selectivity. nih.gov Carboxamide derivatives are a promising class of compounds in drug discovery, with research demonstrating their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govontosight.ai Their versatility as building blocks in organic synthesis and their favorable pharmacological profiles ensure their continued prominence in the development of new therapeutic agents. jocpr.combohrium.com

Current Research Landscape and Emerging Applications of 5-Aminopyridine-2-carboxamide Derivatives

The scaffold of this compound and its direct precursor, 5-Aminopyridine-2-carboxylic acid, serve as versatile ligands and building blocks in diverse areas of chemical research, from materials science to medicinal chemistry. Current investigations focus on creating complex coordination polymers and novel organic molecules with specific functional properties.

In the field of materials science, 5-Aminopyridine-2-carboxylic acid has been used to functionalize graphene oxide with chromium complexes, creating a material intended for use as a symmetric supercapacitor electrode in energy storage devices. chemicalbook.comresearchgate.net This highlights the utility of the pyridine-carboxylate structure in creating advanced materials.

In coordination chemistry, the ligand has been used to construct coordination polymers with lanthanide and transition metals. nih.gov These materials exhibit interesting properties, including luminescence and slow magnetic relaxation. nih.gov Notably, some of these metal complexes, such as a dysprosium-based polymer, have demonstrated potential anticancer activity, opening avenues for the development of new metal-based drugs. nih.gov

In medicinal chemistry, derivatives of the core pyridine structure show significant biological potential. A series of thiosemicarbazones derived from pyridine-2-carboxaldehyde, which are structurally related to this compound, have been synthesized and evaluated as antineoplastic agents. nih.gov Several of these compounds were found to be potent inhibitors of ribonucleotide reductase and showed significant activity against L1210 leukemia in murine models. nih.gov Furthermore, broader research into pyridine-carboxamide derivatives has identified potent antitubercular agents, demonstrating the scaffold's potential in combating infectious diseases. acs.orgturkjps.org

The table below summarizes selected research findings on derivatives and related compounds.

| Derivative/Related Compound Class | Target/Application | Key Findings | Reference(s) |

| Lanthanide Coordination Polymers | Anticancer, Luminescence | Synthesized polymers with Terbium, Erbium, and Ytterbium show luminescence and potential anticancer properties. | nih.gov |

| 5-(Alkylamino)pyridine-2-carboxaldehyde Thiosemicarbazones | Ribonucleotide Reductase Inhibition (Anticancer) | Compounds showed potent enzyme inhibition (IC50 values of 1.0-1.4 µM) and prolonged survival in leukemia models. | nih.gov |

| Chromium Complex on Graphene Oxide | Energy Storage | Functionalized graphene oxide developed as a potential supercapacitor electrode material. | chemicalbook.comresearchgate.net |

| Pyrazolo[1,5-a]pyridine-3-carboxamides | Antitubercular Agents | Derivatives exhibit nanomolar minimum inhibitory concentrations (MIC) against drug-sensitive and resistant M. tuberculosis strains. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHTYFRLFVBNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440251 | |

| Record name | 5-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145255-19-2 | |

| Record name | 5-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 5-Aminopyridine-2-carboxamide

Direct synthesis of this compound can be achieved through several methods. One common approach involves the hydrolysis of 5-amino-2-cyanopyridine. For instance, a solution of 5-amino-2-cyanopyridine in sulfuric acid can be heated to yield this compound. guidechem.com This reaction proceeds by heating the mixture in a high-pressure vessel, followed by the addition of water and further heating. guidechem.com The resulting product can then be precipitated and isolated. guidechem.com

Another route involves the Hofmann rearrangement of a pyridine (B92270) dicarboxamide. A process for producing aminopyridines involves reacting a pyridine carboxamide with a hypohalite, followed by hydrolysis. google.com This method can be adapted for substituted pyridine carboxamides to yield the corresponding aminopyridines. google.com

Synthesis of Aminopyridine Carboxamide Derivatives from Precursors

The synthesis of aminopyridine carboxamide derivatives often starts from readily available precursors like 2-aminopyridine (B139424) and involves various chemical transformations.

Utilization of 2-Aminopyridine and Related Synthons in Heterocyclic Annulation Reactions

2-Aminopyridine is a versatile building block in the synthesis of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy. For example, copper-catalyzed annulation of electrophilic benzannulated heterocycles with 2-aminopyridine can produce polyring-fused imidazo[1,2-a]pyridines. acs.org Similarly, catalyst-free annulation of α-keto vinyl azides with 2-aminopyridines provides an efficient and atom-economical route to imidazo[1,2-a]pyridines, with the products often being highly pure after simple solvent evaporation. organic-chemistry.org

The reaction of 2-aminopyridines with α-bromoketones can lead to a divergent synthesis of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines depending on the reaction conditions. rsc.org The formation of N-(pyridin-2-yl)amides proceeds via a C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, while 3-bromoimidazopyridines are obtained through a one-pot tandem cyclization/bromination in ethyl acetate (B1210297) with only TBHP. rsc.org

Multi-component Reaction Strategies for the Assembly of Pyridine Carboxamide Cores

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyridine carboxamides in a single step from three or more reactants. researchgate.net These reactions are atom-economical and often reduce waste and reaction time. rsc.org

One such strategy involves the one-pot, three-component tandem reaction of acetophenones, arylaldehydes, and 2-aminopyridines, catalyzed by copper(II) chloride with air as the oxidant, to produce 3-aroylimidazo[1,2-a]pyridines. researchgate.net Another example is the synthesis of highly functionalized 4-hydroxypyridine (B47283) derivatives through a two-step process starting with a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, which then undergo cyclocondensation. nih.gov

A new and efficient one-pot multicomponent reaction for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives utilizes enaminones as key precursors under solvent-free conditions. nih.gov This method is simple, fast, and provides cleaner access to a variety of substituted 2-aminopyridines. nih.gov

Interactive Table: Examples of Multi-component Reactions for Pyridine Carboxamide Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| Acetophenones, Arylaldehydes, 2-Aminopyridines | Copper(II) chloride, Air | 3-Aroylimidazo[1,2-a]pyridines | researchgate.net |

| Alkoxyallenes, Nitriles, Carboxylic acids | - | 4-Hydroxypyridine derivatives | nih.gov |

| Enaminones, Malononitrile, Primary amines | Solvent-free | 2-Amino-3-cyanopyridine derivatives | nih.gov |

| Aldehydes, 1,3-Cyclodiones, 5-Amino-1-phenyl-pyrazoles | Pyridine-2-carboxylic acid | Pyrazolo[3,4-b]quinolinones | rsc.org |

Transition Metal-Catalyzed C-N Bond Formation in Aminopyridine Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds in the synthesis of aminopyridine derivatives. The pyridyl group in N-aryl-2-aminopyridines can act as a directing group, facilitating chelation-assisted C-H bond functionalization and subsequent cyclization reactions. rsc.org Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been employed in these transformations. rsc.orgresearchgate.net

For instance, palladium-catalyzed reactions of N-aryl-2-aminopyridines with alkynes can lead to the formation of N-(2-pyridyl)indoles. rsc.org Rhodium(III)-catalyzed C-H functionalization/cyclization of N-phenyl-2-aminopyridine with α,β-unsaturated aldehydes yields dihydroquinolinones. rsc.org Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehyde (B126680) results in the formation of 3-formyl-2-phenylimidazo[1,2-a]pyridines. beilstein-journals.org

Interactive Table: Transition Metal-Catalyzed C-N Bond Formation in Aminopyridine Systems

| Reactants | Catalyst | Product | Reference |

| N-aryl-2-aminopyridines, Alkynes | PdCl₂, Cu(TFA)₂·xH₂O | N-(2-pyridyl)indoles | rsc.org |

| N-phenyl-2-aminopyridine, α,β-unsaturated aldehydes | Rh(III) catalyst | Dihydroquinolinones | rsc.org |

| 2-Aminopyridines, Cinnamaldehyde | CuBr | 3-Formyl-2-phenylimidazo[1,2-a]pyridines | beilstein-journals.org |

| 2-Aminopyridines, Arylboronic acids | Cu(OAc)₂ | Pyrido[1,2-a]benzimidazoles | beilstein-journals.org |

Exploration of Green Chemistry Principles in Aminopyridine Carboxamide Synthesis

The application of green chemistry principles aims to develop more sustainable and environmentally friendly synthetic processes. unibo.it In the context of aminopyridine carboxamide synthesis, this includes the use of greener solvents, milder reaction conditions, and catalyst recycling. rsc.org

The use of water as a solvent in the synthesis of pyridine derivatives is a notable green approach. researchgate.net For example, an ultrasound-assisted, one-pot sequential multicomponent reaction of aromatic aldehydes, ketones, malononitrile, and ammonium (B1175870) acetate in water, catalyzed by a sulfonated magnetic graphitic carbon nitride, affords pyridine derivatives in good-to-excellent yields. researchgate.net

Furthermore, the development of catalyst-free reactions, such as the annulation of α-keto vinyl azides and 2-aminopyridines, aligns with green chemistry principles by eliminating the need for metal catalysts and simplifying purification. organic-chemistry.org The use of recyclable catalysts, like pyridine-2-carboxylic acid in the synthesis of pyrazolo[3,4-b]quinolinones, also contributes to a greener process. rsc.org

Reactivity and Functional Group Transformations of the this compound Scaffold

The this compound scaffold possesses two key functional groups, the amino group and the carboxamide group, which can undergo various chemical transformations. The amino group can be acylated or alkylated, and it can participate in the formation of new heterocyclic rings. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its derivatives have been synthesized, demonstrating the reactivity of the amino group in condensation reactions. nih.gov

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 5-aminopyridine-2-carboxylic acid. guidechem.com This carboxylic acid can then be used to form coordination polymers with various metals, exhibiting interesting properties such as luminescence and anti-cancer activity. researchgate.net The carboxamide itself can also act as a ligand in coordination chemistry.

Furthermore, the pyridine ring can undergo transformations. For example, the photochemical addition of acetonitrile (B52724) to a naphthyridine derivative has been reported, indicating the potential for C-H functionalization of the heterocyclic core. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the vibrational modes of molecules. These vibrations are intrinsic to the chemical bonds and functional groups present, offering a molecular fingerprint that aids in structural elucidation.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed pattern of absorption bands, each corresponding to a specific type of bond vibration (stretching, bending, etc.). For 5-Aminopyridine-2-carboxamide, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its principal functional groups: the amino group (-NH₂), the carboxamide group (-CONH₂), and the pyridine (B92270) ring.

Analysis of the FT-IR spectrum reveals characteristic peaks that are assigned to specific molecular vibrations. The N-H stretching vibrations of the primary amine and amide groups typically appear in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the carboxamide group is a strong, prominent band usually found around 1680-1650 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, manifest in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹.

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) |

| 3350 - 3150 | N-H Stretching | Amide (-CONH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 1680 - 1650 | C=O Stretching (Amide I) | Carboxamide (-CONH₂) |

| 1640 - 1590 | N-H Bending | Amino (-NH₂) / Amide (-CONH₂) |

| 1600 - 1450 | C=C and C=N Stretching | Pyridine Ring |

| 1400 - 1200 | C-N Stretching | Amino, Amide |

| 900 - 650 | C-H Out-of-plane Bending | Aromatic Ring |

Note: The exact peak positions can vary depending on the sample preparation and measurement conditions.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational energy levels of the molecule. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Consequently, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the pyridine ring and other non-polar or weakly polar bonds. The symmetric vibrations of the aromatic ring, for instance, often produce strong Raman signals.

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 1610 - 1580 | Ring Stretching | Pyridine Ring |

| 1350 - 1300 | C-N Stretching | Amino, Amide |

| 1050 - 990 | Ring Breathing Mode | Pyridine Ring |

Note: These are predicted ranges and actual values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, the protons on the pyridine ring, the amino group, and the amide group will each have distinct chemical shifts.

The aromatic protons on the pyridine ring typically resonate in the downfield region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns (splitting) of these protons provide crucial information about their relative positions on the ring. The protons of the amino (-NH₂) and amide (-CONH₂) groups are also observable, though their signals can be broad and their chemical shifts can be highly dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H3 | 7.2 - 7.4 | Doublet of Doublets |

| H4 | 6.8 - 7.0 | Doublet of Doublets |

| H6 | 8.0 - 8.2 | Doublet |

| -NH₂ | 5.0 - 6.0 | Broad Singlet |

| -CONH₂ | 7.5 - 8.5 | Broad Singlets (2H) |

Note: Predicted values in a non-polar solvent. Actual shifts and multiplicities are dependent on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

The carbon atom of the carbonyl group (C=O) in the carboxamide is typically found in the most downfield region of the spectrum (δ 160-180 ppm). The carbon atoms of the pyridine ring will appear in the aromatic region (δ 100-150 ppm), with their specific shifts influenced by the positions of the amino and carboxamide substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 115 - 120 |

| C4 | 140 - 145 |

| C5 | 135 - 140 |

| C6 | 120 - 125 |

| C=O | 165 - 170 |

Note: These are predicted chemical shift ranges.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. For this compound, this would show correlations between the adjacent protons on the pyridine ring, helping to definitively assign their signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For instance, it would directly link the signals of the H3, H4, and H6 protons to their corresponding C3, C4, and C6 carbon atoms.

The combination of these advanced spectroscopic methods allows for a thorough and unambiguous characterization of the molecular structure of this compound.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry serves as a critical tool for the precise determination of the molecular mass of this compound and for elucidating its fragmentation pathways under ionization. This technique provides invaluable information for structural confirmation and identification.

High-Resolution Mass Spectrometry (HR-MS) is instrumental in determining the exact mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound, with a molecular formula of C₆H₇N₃O, the expected monoisotopic mass is 137.0589 g/mol . HR-MS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

While specific HR-MS fragmentation data for this compound is not extensively detailed in the provided search results, general principles of fragmentation for related structures, such as amides and aromatic amines, can be inferred. libretexts.org Common fragmentation patterns for primary amides often involve a McLafferty rearrangement. libretexts.org For aromatic compounds, the stable ring structure often leads to strong molecular ion peaks. libretexts.org In the case of protonated aminopyridine derivatives, fragmentation can be initiated by the loss of small neutral molecules like NH₃ or CO. The fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule. Advanced techniques like tandem mass spectrometry (MS/MS) are employed to further investigate these fragmentation pathways by isolating a specific ion and inducing further fragmentation. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of this compound.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of an organic molecule is primarily determined by the types of electronic transitions that can occur. shu.ac.uk For a molecule like this compound, which contains π-bonds in the pyridine ring and carbonyl group, as well as non-bonding (n) electrons on the nitrogen and oxygen atoms, several types of transitions are possible. These include π → π* and n → π* transitions. elte.huuzh.ch

The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically high in energy and result in strong absorption bands. libretexts.org The n → π* transitions involve moving an electron from a non-bonding orbital to an antibonding π* orbital and are generally of lower energy and intensity. libretexts.org The presence of the amino group (an auxochrome) on the pyridine ring (a chromophore) is expected to influence the absorption maxima, likely causing a bathochromic (red) shift to longer wavelengths. While specific absorption maxima for this compound are not detailed in the search results, related aminopyridine derivatives exhibit absorption maxima in the UV region, often around 260-270 nm. nih.gov

Table 1: Possible Electronic Transitions in this compound

| Transition Type | Description | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | Electron excitation from a bonding π orbital to an antibonding π* orbital. | High (typically 1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π* | Electron excitation from a non-bonding orbital to an antibonding π* orbital. | Low (typically < 2,000 L mol⁻¹ cm⁻¹) shu.ac.uklibretexts.org |

| n → σ* | Electron excitation from a non-bonding orbital to an antibonding σ* orbital. | Generally in the far-UV region. |

Spectrofluorimetry is used to study the fluorescence properties of a compound, providing information on its emission spectrum and quantum yield. Fluorescence occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. Unsubstituted 2-aminopyridine (B139424) is known to have a high fluorescence quantum yield (Φ = 0.6), making the aminopyridine scaffold a promising basis for fluorescent molecules. nih.gov

The luminescence properties of this compound would be influenced by the nature of its lowest excited state and the efficiency of radiative versus non-radiative decay pathways. The substitution pattern on the aminopyridine ring significantly affects the fluorescence characteristics. For instance, studies on various substituted aminopyridines show a range of quantum yields and emission wavelengths. nih.gov While specific spectrofluorimetry data for this compound is not available in the provided results, it is expected to exhibit fluorescence. The quantum yield, a measure of the efficiency of fluorescence, would need to be determined experimentally by comparing its fluorescence intensity to that of a known standard. researchgate.netedinst.com For example, a study on 2-amino-6-phenylpyridine-3,4-dicarboxylates showed quantum yields ranging from 0.22 to 0.44 depending on the substituent. nih.gov Another study on newly synthesized aminopyridine derivatives reported fluorescence with emission wavelengths between 350 and 437 nm. sciforum.net

Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound, providing precise bond lengths, bond angles, and information about intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related aminopyridine derivatives provide insights into the expected structural features.

Table 2: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

Chromatographic and Electrophoretic Separation Methods

Separation sciences provide the foundation for assessing the purity and impurity profile of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are powerful tools for the detailed analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and conducting quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the compound's polarity for separation.

Methodology: A typical RP-HPLC method involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the pyridine ring in the molecule exhibits strong absorbance in the UV region, typically around 254 nm. researchgate.netnih.gov

Research Findings: Method development for aminopyridine derivatives often focuses on optimizing mobile phase composition, pH, and column temperature to achieve optimal separation from potential impurities. For instance, a method for the related compound 5-amino-2-chloropyridine (B41692) utilized a C18 column with a mobile phase of water (pH 3 adjusted with orthophosphoric acid) and methanol in a 50:50 (v/v) ratio, at a flow rate of 0.7 mL/min and a column temperature of 40°C. researchgate.netnih.gov Such methods are validated for linearity, accuracy, precision, and sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the microgram per milliliter (µg/mL) range. researchgate.netnih.gov Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Interactive Table: Typical HPLC Parameters for Aminopyridine Analysis

| Parameter | Value | Reference |

| Column | C18 (150 x 4.6 mm, 2.7 µm) | researchgate.netnih.gov |

| Mobile Phase | Water (pH 3):Methanol (50:50 v/v) | researchgate.netnih.gov |

| Flow Rate | 0.7 mL/min | researchgate.netnih.gov |

| Column Temperature | 40°C | nih.gov |

| Detection Wavelength | 254 nm | researchgate.netnih.gov |

| Injection Volume | 10 µL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Quantification

For the definitive identification and quantification of trace-level impurities, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique combines the superior separation capabilities of LC with the high sensitivity and specificity of MS, making it an indispensable tool for impurity profiling. resolvemass.canih.govchimia.ch

Methodology: Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions ([M+H]+) of the analyte and its impurities. The first mass analyzer (MS1) isolates a specific ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass analyzer (MS2), generating a unique fragmentation pattern (MS/MS spectrum) that serves as a structural fingerprint for the compound. researchgate.net

Research Findings: LC-MS/MS is critical for characterizing unknown impurities that may arise from starting materials, synthetic byproducts, or degradation. chimia.ch By determining the accurate mass of the parent and fragment ions, the elemental composition of an impurity can be deduced. This information, combined with knowledge of the synthetic pathway, allows for the confident structural elucidation of impurities, even at levels below 0.1%. researchgate.net The high sensitivity of LC-MS/MS allows for the detection and quantification of genotoxic impurities, which have stringent control limits.

Interactive Table: Hypothetical Impurity Profile of this compound by LC-MS/MS

| Impurity | Potential Source | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) |

| 5-Aminopyridine-2-carboxylic acid | Hydrolysis of amide | 139.0451 | 121, 94 |

| 5-Nitropyridine-2-carboxamide | Starting material | 168.0247 | 151, 122 |

| Dimeric Impurity | Side reaction | 257.1087 | 137, 121 |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. wikipedia.org It is particularly well-suited for the analysis of charged species and provides high separation efficiency and resolution with minimal solvent consumption.

Methodology: In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte, known as the background electrolyte (BGE). wikipedia.org When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility, which is a function of their charge-to-size ratio. For a basic compound like this compound, analysis is typically performed in an acidic BGE (e.g., phosphate buffer at pH 2.5) where the amino group is protonated, imparting a positive charge to the molecule. nih.govnih.gov Detection is usually achieved by UV absorbance.

Research Findings: CE methods have been successfully developed for the analysis of various aminopyridines. nih.govnih.gov These methods are validated for parameters such as specificity, linearity, and precision, demonstrating their suitability for purity determination and impurity profiling. nih.gov For example, a CE method for 4-aminopyridine (B3432731) used a 50 mM phosphate buffer at pH 2.5 with an applied voltage of 19-25 kV. nih.govnih.gov Such methods can detect and quantify impurities at levels as low as 0.05%. nih.gov The orthogonality of CE to RP-HPLC makes it a valuable complementary technique for a comprehensive characterization of the compound.

Interactive Table: Typical CE Parameters for Aminopyridine Analysis

| Parameter | Value | Reference |

| Capillary | Fused Silica (e.g., 30 cm effective length) | nih.gov |

| Background Electrolyte | 50-100 mM Phosphate Buffer (pH 2.5) | nih.govnih.gov |

| Applied Voltage | 19-25 kV | nih.govnih.gov |

| Temperature | 15°C | nih.gov |

| Detection | UV (e.g., 254 nm) | nih.gov |

| Injection | Hydrodynamic or Electrokinetic | nih.gov |

Electrochemical Characterization

Electrochemical methods provide valuable insights into the redox properties and interfacial behavior of this compound. Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are employed to study its electron transfer characteristics.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species. acs.org It provides information on the oxidation and reduction potentials of a compound and the kinetics of the electron transfer reactions.

Methodology: In a CV experiment, the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the sweep is reversed. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. For this compound, the electro-oxidation of the amino group can be studied.

Research Findings: Studies on the related compound 2-aminopyridine have shown a well-defined, irreversible anodic (oxidation) peak, indicating that the oxidation product is not readily reduced back to the starting material. rasayanjournal.co.in The oxidation process is typically diffusion-controlled. rasayanjournal.co.in By studying the effect of scan rate on the peak potential and peak current, kinetic parameters such as the electron transfer coefficient (α) and the heterogeneous rate constant (k₀) can be determined. rasayanjournal.co.in The cyclic voltammogram of this compound is expected to show similar irreversible oxidative behavior due to the presence of the amino substituent on the pyridine ring.

Interactive Table: Expected Electrochemical Parameters from Cyclic Voltammetry

| Parameter | Description | Typical Value (based on 2-Aminopyridine) | Reference |

| Epa (V) | Anodic Peak Potential (Oxidation) | ~ +1.0 V vs. reference electrode | rasayanjournal.co.in |

| Process Type | Reversibility of redox reaction | Irreversible | rasayanjournal.co.in |

| Control Mechanism | Rate-limiting step | Diffusion-controlled | rasayanjournal.co.in |

| α (alpha) | Electron Transfer Coefficient | ~ 0.5 | rasayanjournal.co.in |

Electrochemical Impedance Spectroscopy (EIS) in Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the properties of electrode/electrolyte interfaces. nih.gov It is used to study corrosion, coatings, and the interfacial behavior of organic molecules.

Methodology: EIS involves applying a small amplitude AC potential signal to an electrochemical cell over a wide range of frequencies (e.g., 100 kHz to 10 mHz). nih.gov The impedance of the system is measured at each frequency, and the data is often presented as a Nyquist plot (imaginary vs. real impedance). This data can be fitted to an equivalent electrical circuit (EEC) model to quantify various interfacial processes. nih.govaip.org The EEC typically includes components such as the solution resistance (Rs), the charge-transfer resistance (Rct), which is related to the kinetics of the redox reactions at the electrode surface, and the double-layer capacitance (Cdl), which describes the charge storage at the interface. nih.govnih.gov

Research Findings: When an organic molecule like this compound adsorbs onto an electrode surface, it can alter the interfacial properties, which is reflected in the EIS response. aip.orgresearchgate.net For instance, the formation of an adsorbed layer can increase the charge-transfer resistance, indicating an inhibition of electron transfer to a redox probe in the solution. researchgate.net Changes in the double-layer capacitance can also provide information about the adsorption process and the structure of the adsorbed layer. By analyzing the EIS spectra, one can gain insights into the interaction of this compound with conductive surfaces, which is relevant for applications in sensor development or as a corrosion inhibitor. nih.govaip.org

Interactive Table: Equivalent Circuit Parameters from EIS Analysis

| Parameter | Description | Typical Units |

| Rs | Solution Resistance | Ω (Ohms) |

| Rct | Charge-Transfer Resistance | Ω (Ohms) |

| Cdl | Double-Layer Capacitance | F (Farads) |

| W | Warburg Impedance (diffusion) | Ω·s⁻⁰·⁵ |

Potentiodynamic Polarization for Electrochemical Kinetics

Potentiodynamic polarization is a widely used electrochemical technique for investigating the corrosion behavior and electrochemical kinetics of materials. corrosionpedia.comkosartech.comcorrosion-doctors.org This method involves varying the electrical potential of a working electrode (the material under study) at a constant rate and measuring the resulting current that flows through the system. corrosionpedia.comcorrosion-doctors.org The data is typically plotted as potential versus the logarithm of the current density, generating a potentiodynamic polarization curve, often referred to as a Tafel plot. kosartech.comadmiralinstruments.commaciassensors.com

The primary purpose of this technique is to determine key parameters that describe the corrosion process. corrosion-doctors.orgresearchgate.net These parameters include:

Corrosion Potential (Ecorr): The potential at which the rate of the anodic (oxidation) reaction equals the rate of the cathodic (reduction) reaction. kosartech.com At this point, the net current is zero.

Corrosion Current Density (icorr): The current density at the corrosion potential. The value of icorr is directly proportional to the corrosion rate of the material. kosartech.comresearchgate.net By using Faraday's law, the corrosion current can be converted into a corrosion rate, often expressed in units like millimeters per year (mm/y) or mils per year (mpy). kosartech.comresearchgate.net

Tafel Slopes (βa and βc): The slopes of the linear regions of the anodic and cathodic branches of the polarization curve are known as the anodic (βa) and cathodic (βc) Tafel slopes, respectively. metrohm.comampp.org These slopes provide insights into the mechanisms of the anodic and cathodic reactions. metrohm.com

The experiment is conducted using a three-electrode setup in an electrochemical cell, which consists of a working electrode, a reference electrode (against which the potential of the working electrode is measured), and a counter electrode (which completes the electrical circuit). nih.gov By scanning the potential from a value slightly below the Ecorr to a value above it, both the cathodic and anodic behaviors of the material in a specific environment can be characterized in a single experiment. gamry.com

In the context of studying a compound like this compound, potentiodynamic polarization could be utilized to assess its potential as a corrosion inhibitor. In such a study, polarization curves would be recorded for a metal in a corrosive environment both with and without the addition of the compound. A shift in the corrosion potential, a decrease in the corrosion current density, and changes in the Tafel slopes would indicate the inhibitive action of the compound and help elucidate its mechanism (i.e., whether it predominantly affects the anodic reaction, the cathodic reaction, or both).

Research Findings

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net These computational methods, particularly those based on Density Functional Theory (DFT), provide detailed insights into molecular properties that are often difficult to probe experimentally. researchgate.net For 5-Aminopyridine-2-carboxamide, these studies offer a molecular-level understanding of its geometry, stability, and reactive behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govaps.org It is widely applied to calculate the optimized molecular structure and energies of chemical compounds. researchgate.net DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can determine the ground state properties of this compound with considerable accuracy. researchgate.netnih.gov

These calculations yield optimized geometric parameters, including bond lengths and bond angles. For pyridine (B92270) derivatives, theoretical values for C-N and C-C bond lengths are typically in the range of 1.341–1.472 Å and 1.373–1.420 Å, respectively. nih.gov The C-C-C and N-C-C bond angles in the pyridine ring are calculated to be in the ranges of 117.441°–121.309° and 119.303°–122.945°, respectively. nih.gov These computed values generally show excellent agreement with experimental data obtained from X-ray diffraction. nih.gov Furthermore, DFT is used to calculate thermodynamic functions such as heat capacity, entropy, and enthalpy over a range of temperatures, providing crucial data on the molecule's stability and energetics. nih.govnih.gov

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-C (ring) | 1.37 - 1.42 | Carbon-carbon bond lengths within the pyridine ring. |

| C-N (ring) | 1.34 - 1.47 | Carbon-nitrogen bond lengths within the pyridine ring. |

| C-C (amide) | ~1.51 | Single bond between the pyridine ring and the carboxamide carbon. |

| C=O (amide) | ~1.24 | Double bond of the carboxamide carbonyl group. |

| C-N (amide) | ~1.35 | Carbon-nitrogen bond of the carboxamide group. |

| C-N (amino) | ~1.37 | Bond between the pyridine ring and the amino nitrogen. |

| ∠C-C-C (ring) | 117 - 121 | Internal bond angles of the pyridine ring carbons. |

| ∠C-N-C (ring) | ~117 | Internal bond angle at the pyridine ring nitrogen. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgpku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level indicating the molecule's electrophilicity or acidity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and prone to chemical reactions. FMO analysis, therefore, allows for the prediction of how this compound will interact with other reagents. youtube.comsapub.org

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability (nucleophilicity). |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | 4.0 to 5.0 | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. researchgate.netdeeporigin.comnih.gov An MEP map displays the electrostatic potential on the molecule's surface, indicating regions that are electron-rich or electron-poor. deeporigin.com This visualization is color-coded:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.govdeeporigin.com

Blue represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.govdeeporigin.com

Green and yellow denote areas with intermediate or near-zero potential. nih.gov

For this compound, the MEP map would reveal negative potential (red) around the electronegative oxygen atom of the carboxamide group and the nitrogen atoms of the pyridine ring and amino group, highlighting these as likely sites for hydrogen bonding and electrophilic interactions. nih.gov Positive potential (blue) would be localized around the hydrogen atoms of the amino and amide groups, identifying them as sites for nucleophilic attack. researchgate.netnih.gov MEP analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. deeporigin.comchemrxiv.org

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern. wisc.edumpg.de It examines charge delocalization, hyperconjugative interactions, and charge transfer between orbitals. nih.gov The analysis focuses on interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wikipedia.orgresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Illustrative E(2) (kcal/mol) |

|---|---|---|---|

| LP (Namino) | π* (C-Cring) | n → π | 30 - 40 |

| LP (Nring) | π (C-Cring) | n → π | 20 - 30 |

| π (C-Cring) | π (C-Cring) | π → π | 15 - 25 |

| LP (Oamide) | σ (C-Namide) | n → σ* | 5 - 15 |

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. researchgate.netnih.gov

Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of a molecule. researchgate.net These calculated frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net A scaling factor is often applied to the computed frequencies to account for anharmonicity and limitations of the theoretical model, leading to excellent agreement between theoretical and experimental spectra. researchgate.net This allows for precise assignment of vibrational bands to specific functional groups, such as N-H stretching in the amino and amide groups, C=O stretching in the carboxamide, and C=C/C=N stretching in the pyridine ring.

UV-Vis Spectra: The electronic absorption spectra (UV-Vis) of a molecule can be predicted using TD-DFT. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths. researchgate.netrsc.org The calculated transition energies correspond to the wavelengths of maximum absorption (λmax). This information is crucial for understanding the electronic properties of this compound and interpreting its experimental UV-Vis spectrum.

| Vibrational Mode | Typical Calculated Frequency (cm-1) | Typical Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch (Amine) | 3400 - 3550 | 3350 - 3500 |

| C-H Stretch (Aromatic) | 3050 - 3150 | 3000 - 3100 |

| C=O Stretch (Amide) | ~1700 | ~1680 |

| C=C/C=N Stretch (Ring) | 1450 - 1600 | 1440 - 1595 |

| C-N Stretch (Amine) | 1270 - 1350 | 1250 - 1340 |

Beyond static properties, computational chemistry provides the means to explore the dynamics of chemical reactions by modeling reaction pathways. DFT calculations can map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, corresponding to an energy barrier that must be overcome for the reaction to proceed. Locating the structure of a transition state and calculating its energy allows for the determination of the reaction's activation energy. This information is vital for understanding reaction kinetics and mechanisms. For this compound, this methodology could be applied to investigate its synthesis mechanisms, such as those involving palladium-catalyzed amination, or its reactivity towards various substrates. acs.orgresearchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are essential for predicting the activity of novel compounds, thereby prioritizing synthesis and experimental testing.

Predictive QSAR models for aminopyridine carboxamides and related heterocyclic amide derivatives have been developed to explore their therapeutic potential, such as antimicrobial and antifungal activities. The development process involves compiling a dataset of compounds with experimentally determined biological activities, calculating various molecular descriptors, and then using statistical methods to build and validate a predictive model.

For instance, 2D-QSAR studies on novel 6-oxo-pyridine-3-carboxamide derivatives have been conducted to correlate their molecular properties with observed antimicrobial activity. Methodologies like the k-Nearest Neighbors (kNN) approach, often combined with techniques like Genetic Algorithms-Partial Least Squares (GA-PLS), are employed to select the most relevant descriptors and create robust models. These models are rigorously validated using internal and external validation techniques to ensure their statistical significance and predictive power for new chemical entities. The goal is to achieve models with high correlation coefficients (R²) and predictive ability (Q²), which demonstrate a strong relationship between the structural features of the compounds and their biological function.

Table 1: Representative Statistical Parameters for a QSAR Model

| Statistical Parameter | Description | Typical Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.8 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model for the training set (internal validation). | > 0.6 |

| F-statistic | A measure of the overall statistical significance of the regression model. | High values indicate significance |

| s (Standard Deviation of Error) | Measures the dispersion of the data points around the regression line. | Low values are preferred |

A critical aspect of QSAR is the identification and correlation of molecular descriptors with experimentally observed biological endpoints, such as inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC). Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be categorized into several classes, including topological, electronic, and steric descriptors.

Studies on related compounds have shown that specific descriptors play a pivotal role in determining biological activity. For example, in the context of antituberculosis activity of quinolinone-based derivatives, descriptors such as van der Waals volume, electron density, and electronegativity were found to be crucial. Similarly, for other heterocyclic compounds, descriptors related to hydrophobicity (ClogP), molar refractivity (CMR), and specific atom counts or bond types have been shown to correlate with antiproliferative or antimicrobial activity. The analysis of these correlations provides valuable insights into the mechanism of action, suggesting that properties like molecular size, shape, and electronic distribution are key determinants for the biological effects of aminopyridine carboxamides.

Table 2: Common Molecular Descriptors and Their Significance in QSAR

| Descriptor Class | Example Descriptor | Physicochemical Significance |

|---|---|---|

| Electronic | Electronegativity | Relates to the molecule's ability to attract electrons, influencing interactions like hydrogen bonding. |

| Steric/Topological | Van der Waals Volume | Represents the volume of the molecule, which is critical for fitting into a receptor's binding site. |

| Hydrophobicity | ClogP | Measures the molecule's lipophilicity, affecting its ability to cross cell membranes. |

| Topological | Connectivity Indices (Chi) | Describe the branching and connectivity of the molecular structure. |

| Quantum Chemical | Heat of Formation (Hf) | Indicates the energetic stability of the molecule. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or enzyme. This method is crucial for understanding the specific interactions that stabilize the ligand-receptor complex and for elucidating the structural basis of a compound's biological activity.

For aminopyridine derivatives, molecular docking studies have been performed to investigate their binding modes with various therapeutic targets. For example, pyridine amide derivatives have been docked into the active sites of cholinesterase enzymes to explore their potential as inhibitors in the context of Alzheimer's disease. Similarly, docking studies on other aminopyridine analogs have revealed potential binding affinities with protein targets involved in cancer and thrombosis.

The docking process involves generating a multitude of possible conformations of the ligand within the receptor's active site and scoring them based on a function that estimates the binding free energy. The results identify the most favorable binding pose and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor. Validation of a docking protocol is often confirmed when the predicted binding mode closely matches a known experimental structure, with a root-mean-square deviation (RMSD) value typically below 2.0 Å.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for assessing the stability of a docked complex, exploring the conformational flexibility of both the ligand and the receptor, and understanding the kinetics of the binding process.

Following docking studies, MD simulations are often performed on the predicted ligand-receptor complexes. For pyridine amide derivatives, MD simulations have been used to confirm the stability of their binding mode within the cholinesterase active site over time. These simulations can reveal how the initial interactions predicted by docking evolve, whether key hydrogen bonds are maintained, and how water molecules may mediate the interaction.

The stability of the complex during an MD simulation is often analyzed by monitoring the RMSD of the protein and ligand over the simulation trajectory. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is maintained. Further analyses, such as Root Mean Square Fluctuation (RMSF) and hydrogen bond analysis, provide detailed insights into the flexibility of different parts of the protein and the persistence of specific ligand-receptor interactions, thus offering a more complete picture of the binding dynamics. Advanced techniques like Gaussian accelerated Molecular Dynamics (GaMD) can be used to enhance conformational sampling and capture complex binding and unbinding events that occur over longer timescales.

Coordination Chemistry and Catalytic Applications

5-Aminopyridine-2-carboxamide as a Ligand in Metal Complexation

This compound is a versatile organic ligand possessing multiple potential donor sites: the pyridine (B92270) ring nitrogen, the amino group nitrogen, and the oxygen and nitrogen atoms of the carboxamide group. This structure allows it to bind to metal ions in various coordination modes. Typically, ligands of this nature act as bidentate chelators, forming stable complexes with metal ions.

Research on related pyridine carboxamide derivatives shows that the most common coordination mode involves the pyridine nitrogen atom and the amide oxygen atom, which together form a stable six-membered chelate ring with a metal center. nih.gov This N,O-bidentate coordination is a recurring motif in the crystal structures of similar zinc(II) and other transition metal complexes. nih.govias.ac.in The amino group at the 5-position can also influence the electronic properties of the pyridine ring, potentially enhancing the ligand's donor strength or participating in intermolecular interactions such as hydrogen bonding, which helps stabilize the resulting crystal structures. nih.gov

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with aminopyridine carboxamide ligands generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. Characterization is then performed using a suite of analytical techniques to confirm the structure and properties of the new compounds.

While the coordination chemistry of pyridine carboxamide derivatives with various transition metals is an active area of research, specific literature detailing the synthesis and characterization of Cu(II), Co(II), Zn(II), or Pd(II) complexes with this compound was not prominent in the surveyed results. However, studies on analogous systems provide insight into their expected behavior. For instance, various pyridine dicarboxamide ligands have been successfully complexed with copper(II), forming mono-, di-, tri-, and tetranuclear structures. rsc.org Similarly, zinc(II) has been shown to form hexacoordinated complexes with other pyridine-2-carboxamide derivatives, resulting in distorted octahedral geometries where three ligands chelate a single metal ion. ias.ac.in The synthesis of such complexes is typically achieved by reacting the ligand with a metal salt, such as zinc(II) perchlorate, in an alcoholic solution. ias.ac.in

Lanthanide ions are known for their unique photophysical properties, including sharp, long-lived luminescence, but they suffer from low absorption cross-sections. Organic ligands can act as "antennas" to overcome this limitation by absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits its characteristic light. mdpi.com

Pyridine-bis(carboxamide) based ligands, which are structurally related to this compound, have been shown to be effective sensitizers for lanthanide luminescence. rsc.orgrsc.org In these systems, a ligand featuring a bithiophene pendant was synthesized and complexed with various lanthanide ions (Ln(III)). rsc.org Upon excitation with UV light (e.g., at 360 nm), the ligand absorbs the energy, undergoes intersystem crossing to a triplet state, and then transfers this energy to the emissive state of the lanthanide ion. rsc.org This process results in sensitized near-infrared (NIR) emission for complexes of Ytterbium(III), Neodymium(III), and Erbium(III). rsc.orgrsc.org The efficiency of this sensitization and the resulting luminescence properties are detailed in the table below.

| Lanthanide Ion (Ln³⁺) | Emission Type | Quantum Efficiency (Φ) | Singlet Oxygen Generation (ΦΔ) |

|---|---|---|---|

| Yb³⁺ | NIR | 0.69% | 19% |

| Nd³⁺ | NIR | 0.20% | 25% |

| Er³⁺ | NIR | 0.01% | 9% |

This table summarizes the photophysical properties of lanthanide complexes with a related pyridine-bis(carboxamide)-bithiophene ligand upon excitation at 360 nm. rsc.org

Catalytic Applications of Metal Complexes Derived from Aminopyridine Carboxamides

The ability of aminopyridine carboxamides to form stable complexes with transition metals makes them attractive candidates for the development of novel catalysts. The ligand framework can be tuned to influence the reactivity and selectivity of the metal center in various chemical transformations.

Metal complexes based on aminopyridine ligands have demonstrated significant potential in homogeneous catalysis, particularly in oxidation reactions. For example, manganese complexes with aminopyridine ligands have been shown to be effective catalysts for the selective oxidative functionalization of C–H bonds using hydrogen peroxide as a green oxidant. mdpi.com These systems can achieve high turnover numbers in the oxidation of alkanes, pointing to a metal-mediated mechanism rather than a radical-driven one. mdpi.com The proposed catalytic cycle often involves the formation of a high-valent metal-oxo species that acts as the primary oxidant. mdpi.com While these studies highlight the general utility of the aminopyridine scaffold in catalysis, specific research on the catalytic activity of this compound complexes in small molecule activation was not detailed in the available sources.

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds. mdpi.com The development of effective catalyst systems that are stable, efficient, and ideally operate in environmentally benign solvents like water is a key research goal.

A high-turnover catalytic system for the Suzuki-Miyaura reaction has been developed using palladium chloride (PdCl₂) and commercially available aminopyridines in aqueous media. researchgate.net These simple, in-situ formed catalysts facilitate the cross-coupling of various arylboronic acids with a wide range of aryl halides (iodides, bromides, and chlorides), producing biaryl products in high yields in short reaction times. researchgate.net The protocol demonstrates broad functional group tolerance, which is a significant advantage for complex molecule synthesis. researchgate.net The success of this system suggests that palladium complexes derived from aminopyridine ligands, including this compound, are highly effective for important transformations like the Suzuki-Miyaura cross-coupling.

Oxidation and Reduction Reactions

The aminopyridine scaffold, particularly in the form of this compound and its derivatives, serves as a versatile ligand in coordination chemistry, enabling a range of catalytic oxidation and reduction reactions. The electronic properties of the pyridine ring and the coordinating capabilities of the amino and carboxamide groups allow for the stabilization of metal centers in various oxidation states, which is crucial for catalysis.

Oxidation Reactions

Manganese complexes incorporating aminopyridine ligands have emerged as potent catalysts for the selective oxidation of C–H bonds, challenging the traditional dominance of iron-based catalysts in this field. mdpi.com These bioinspired systems often utilize hydrogen peroxide (H₂O₂) as a green oxidant and demonstrate significant catalytic efficiency, particularly when a carboxylic acid is used as an additive. mdpi.comacs.org

The catalytic cycle is believed to proceed through a "carboxylic acid assisted" mechanism. mdpi.com This process facilitates the formation of the active oxidizing species. mdpi.com For the hydroxylation of unactivated C–H bonds in aliphatic compounds, a "rebound" mechanism is the prevailing theory. mdpi.com Research has shown that in the oxidation of ethylbenzene (B125841) with H₂O₂ and a chiral manganese aminopyridine catalyst, the oxygen atom in the resulting alcohol originates from the H₂O₂, while the oxygen in the ester co-product comes exclusively from the carboxylic acid. acs.org

These manganese complexes have achieved high catalytic turnovers in the oxidation of various secondary and tertiary C–H groups in alkanes. mdpi.com For instance, catalysts have been documented to perform up to 970 catalytic cycles in the presence of acetic acid, showing high selectivity for the desired alcohol and ketone products over radical-driven oxidation pathways. mdpi.com The choice of carboxylic acid additive can influence the reaction's efficiency; in the oxidation of cumene, for example, adamantane (B196018) carboxylic acid was found to provide the highest ketone yield. mdpi.com

Table 1: Catalytic Oxidation of C-H Bonds using Mn-Aminopyridine Complexes and H₂O₂

| Substrate | Catalyst System | Additive | Major Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Various 2° and 3° Alkanes | Mn complexes 15, 18, 19 | Acetic Acid | Alcohols, Ketones | Achieved up to 970 catalytic turnovers with high 3°/2° selectivity. | mdpi.com |

| Benzylic/Aliphatic C-H | Mn complex 20 | Acetic Acid | Ketones | Efficient oxygenation with up to 154 turnovers, favoring ketone formation. | mdpi.com |

| Ethylbenzene | Chiral Mn aminopyridine complex | Acetic Acid | 1-phenylethanol, 1-phenyl acetate (B1210297) | Isotopic labeling confirmed oxygen atom origins from H₂O₂ and the acid, respectively. | acs.org |

Reduction Reactions

The pyridine ring is generally resistant to reduction, often requiring harsh reaction conditions. However, recent advancements have demonstrated the effective hydrogenation of functionalized pyridines under mild conditions using heterogeneous catalysts. Specifically, rhodium oxide (Rh₂O₃) has proven to be an effective catalyst for the reduction of the pyridine ring in various carboxamide and ester-substituted compounds. rsc.org

The reactions are typically carried out under 5 bar of molecular hydrogen at 40 °C. rsc.org This method successfully reduces pyridine rings that have a carboxamide or ester group directly attached, producing the corresponding piperidine (B6355638) derivatives in excellent yields. rsc.org For example, piperidine-3-carboxamide was synthesized with a high yield using this catalytic system. rsc.org In cases of di-substituted pyridines, the reaction shows excellent activity and yields the cis product as the major isomer. rsc.org This catalytic approach highlights a significant step forward in the selective reduction of functionalized pyridines, avoiding the need for protecting groups or more severe reaction environments. rsc.org

Table 2: Catalytic Hydrogenation of Pyridine Derivatives using Rh₂O₃

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-3-carboxamide | Rh₂O₃ (0.5 mol%) | H₂ (5 bar), TFE, 40°C, 16h | Piperidine-3-carboxamide | Excellent | rsc.org |

| 5-(methoxycarbonyl)pyridine-2-carboxylic acid | Rh₂O₃ (0.5 mol%) | H₂ (5 bar), TFE, 40°C, 16h | 5-(methoxycarbonyl)piperidine-2-carboxylic acid | Excellent | rsc.org |

Structure Activity Relationship Sar and Medicinal Chemistry Implications

Comprehensive SAR Analysis of 5-Aminopyridine-2-carboxamide and its Analogs

The 2-aminopyridine (B139424) scaffold is a key feature in many biologically active compounds. nih.gov SAR studies on this and related structures, such as 3,5-diaryl-2-aminopyridines and imidazo[1,2-a]pyridine (B132010) amides, have provided valuable insights into the structural requirements for potent biological activity. acs.orgacs.org

Key findings from SAR analyses include:

The Amide Linker: The amide linker in imidazo[1,2-a]pyridine amides is crucial for their activity against Mycobacterium tuberculosis. acs.org Similarly, for benzimidazole (B57391) derivatives, a 2-carboxamide (B11827560) group was found to be necessary for their anti-inflammatory effects. mdpi.com

The 2-Amino Group: Modifications to the primary amine at the 2-position of the pyridine (B92270) ring, a region known to interact with the hinge region of kinases, often lead to reduced potency. For instance, secondary and tertiary amines at this position in 3,5-diaryl-2-aminopyridine ALK2 inhibitors resulted in decreased activity. acs.org

The Pyridine Core: Replacing the pyridine core with a pyrazine (B50134) ring has led to the development of new analogs with significant antimalarial potency. researchgate.net

Substituents on the Pyridine Ring: The introduction of a lipophilic methyl group at the 4-position of the 2-aminopyridine scaffold has been shown to improve both potency and isoform selectivity in neuronal nitric oxide synthase (nNOS) inhibitors. nih.gov

The following table summarizes the SAR of 2-aminopyridine derivatives based on modifications at different positions.

| Position of Modification | Observation | Implication on Activity |

| 2-Amino Group | Conversion to secondary or tertiary amines. acs.org | Reduced Potency |

| Pyridine Core | Replacement with a pyrazine ring. researchgate.net | Potent Antimalarial Activity |

| 4-Position | Introduction of a lipophilic methyl group. nih.gov | Improved Potency and Selectivity |

| Amide Linker | Essential for activity in certain compound series. acs.orgmdpi.com | Crucial for Biological Effect |

Impact of Substituent Effects and Structural Modifications on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogs are significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the core structure.

Phenyl Ring Substitutions: In a series of 6-dialkylaminopyrimidine carboxamides, para-halogenated phenyl rings, particularly with a 4-fluoro substituent, demonstrated the best activity. acs.org For 5-phenoxy-2-aminopyridine derivatives, chlorine substitution at the para position of the phenyl ring led to the highest potency. mdpi.comsemanticscholar.org

Lipophilic Groups: The introduction of lipophilic groups, such as benzyl (B1604629) or phenylethyl groups, at the nitrogen of a piperazine (B1678402) linked to a 5-phenoxy-2-aminopyridine core, enhanced activity, suggesting beneficial interactions within a lipophilic pocket of the target. mdpi.comsemanticscholar.org

Fluorine Substitution: Replacing methyl groups with trifluoromethyl (CF3) groups on the pyridine ring of 2-aminopyridine Nav1.8 inhibitors markedly improved potency. nih.gov Specifically, a 5-CF3 group restored potency to levels comparable to the original bicyclic leads. nih.gov

Structural Rigidity: Reducing the number of rotatable bonds by disconnecting a fluorobenzene (B45895) linker in a 2-aminopyridine-based nNOS inhibitor resulted in good potency. nih.gov

The table below illustrates the impact of specific substituents on biological activity.

| Compound Series | Substituent/Modification | Effect on Potency/Selectivity | Reference |

| 6-Dialkylaminopyrimidine carboxamides | 4-Fluoro on phenyl ring | Increased potency | acs.org |

| 5-Phenoxy-2-aminopyridine derivatives | para-Chloro on phenyl ring | Highest potency | mdpi.comsemanticscholar.org |

| 2-Aminopyridine Nav1.8 inhibitors | 5-Trifluoromethyl on pyridine ring | Markedly improved potency | nih.gov |

| 2-Aminopyridine nNOS inhibitors | Disconnecting a fluorobenzene linker | Maintained good potency | nih.gov |

Identification of Pharmacophores and Optimization Strategies for Lead Compounds

The process of moving from a "hit" compound, identified through high-throughput screening, to a "lead" compound involves refining the chemical structure to improve potency, selectivity, and other drug-like properties. upmbiomedicals.com This hit-to-lead optimization is a critical phase in drug discovery. upmbiomedicals.com

A key strategy in this process is the identification of the pharmacophore, which represents the essential molecular features responsible for a compound's biological activity. For many kinase inhibitors, the 2-aminopyridine moiety serves as a crucial part of the pharmacophore, often by forming hydrogen bonds with the hinge region of the kinase. acs.org

Optimization strategies often involve:

Modifying the Linker: The linearity and lipophilicity of the amine part of imidazo[1,2-a]pyridine amides play a critical role in improving both in vitro and in vivo efficacy. acs.org

Altering Substituents: In a series of 5-amino-1,2,3-triazole-4-carboxamides, optimization focused on improving potency, aqueous solubility, and metabolic stability. acs.org

Structure-Based Design: Utilizing X-ray crystal structures of target proteins bound to inhibitors can guide the design of new analogs with improved properties. For example, the structure of TBK1 bound to amlexanox (B1666007) informed the synthesis of analogs with enhanced potency and selectivity. nih.gov

Influence of Molecular Properties on Pharmacological Profile

Lipophilicity, often expressed as logP or logD, is a double-edged sword in drug design. While increased lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance. researchgate.net